![molecular formula C14H10O6 B14406364 2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid CAS No. 84119-04-0](/img/structure/B14406364.png)
2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid is an organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes two prop-2-yn-1-yloxy groups attached to a benzene ring with carboxylic acid functionalities at the 1 and 4 positions. This structure imparts unique chemical properties, making it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid typically involves the reaction of 2,5-dibromobenzene-1,4-diol with propylene bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide at elevated temperatures (around 105°C) for an extended period (approximately 68 hours). The product is then purified using column chromatography with dichloromethane and petroleum ether as eluents .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The prop-2-yn-1-yloxy groups can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dicarboxylic acids, while reduction could produce diols.
Applications De Recherche Scientifique
2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid has diverse applications in scientific research:
Biology: The compound’s unique structure allows it to be used in biochemical studies, particularly in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is valuable in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The prop-2-yn-1-yloxy groups can participate in click chemistry reactions, forming stable triazole rings with azides. This property is exploited in various applications, including drug development and material science .
Comparaison Avec Des Composés Similaires
1,4-Dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene: This compound shares a similar core structure but includes bromine atoms instead of carboxylic acid groups.
2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde: Another related compound used in organic synthesis and material science.
Uniqueness: 2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid is unique due to its dual functionality, combining the reactivity of prop-2-yn-1-yloxy groups with the versatility of carboxylic acid groups. This dual functionality makes it particularly valuable in the synthesis of complex molecules and advanced materials.
Propriétés
Numéro CAS |
84119-04-0 |
|---|---|
Formule moléculaire |
C14H10O6 |
Poids moléculaire |
274.22 g/mol |
Nom IUPAC |
2,5-bis(prop-2-ynoxy)terephthalic acid |
InChI |
InChI=1S/C14H10O6/c1-3-5-19-11-7-10(14(17)18)12(20-6-4-2)8-9(11)13(15)16/h1-2,7-8H,5-6H2,(H,15,16)(H,17,18) |
Clé InChI |
NHXPMULWXRURKS-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1=CC(=C(C=C1C(=O)O)OCC#C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


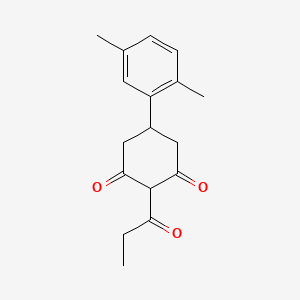


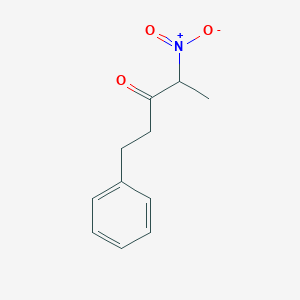


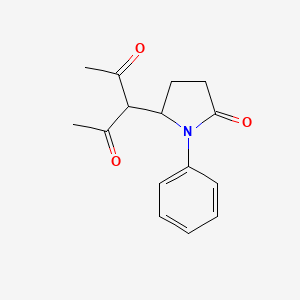
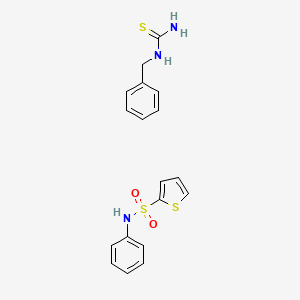
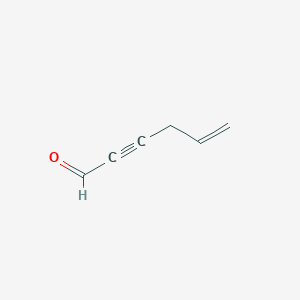
![Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]](/img/structure/B14406330.png)
![1-[2-(Methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14406347.png)
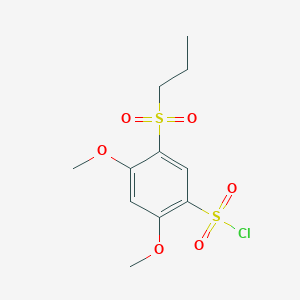
![4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14406359.png)
![5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione](/img/structure/B14406369.png)
